molecular formula C7H18ClNO B12507871 [(2S)-1-methoxy-3-methylbutan-2-yl](methyl)amine hydrochloride

[(2S)-1-methoxy-3-methylbutan-2-yl](methyl)amine hydrochloride

Cat. No.: B12507871
M. Wt: 167.68 g/mol
InChI Key: GIPWTVOWHKMFHF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride is a chemical compound with the molecular formula C6H15NOCl. It is a derivative of amine and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride typically involves reductive amination. This process includes the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Common reducing agents used in this process include sodium triacetoxyborohydride and sodium borohydride . The reaction is usually carried out in solvents like methanol or tetrahydrofuran under mild conditions to yield the desired amine.

Industrial Production Methods

Industrial production of (2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride is used in several scientific research applications, including:

    Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various complex molecules.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic effects and is used in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with the formula CH3NH2.

    Ethylamine: An amine with the formula C2H5NH2.

    Dimethylamine: An amine with the formula (CH3)2NH.

Uniqueness

(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

(2S)-1-methoxy-N,3-dimethylbutan-2-amine;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)7(8-3)5-9-4;/h6-8H,5H2,1-4H3;1H/t7-;/m1./s1

InChI Key

GIPWTVOWHKMFHF-OGFXRTJISA-N

Isomeric SMILES

CC(C)[C@@H](COC)NC.Cl

Canonical SMILES

CC(C)C(COC)NC.Cl

Origin of Product

United States

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